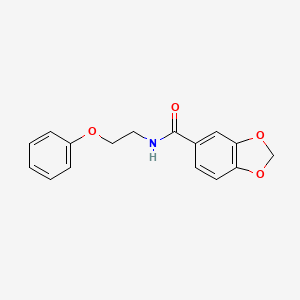

N-(2-phenoxyethyl)-1,3-benzodioxole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2-phenoxyethyl)-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-16(12-6-7-14-15(10-12)21-11-20-14)17-8-9-19-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJFWCJPGGMXFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxyethyl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 2-phenoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often require stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyethyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkoxides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Anti-Tuberculosis Agent : Research indicates that N-(2-phenoxyethyl)-1,3-benzodioxole-5-carboxamide exhibits activity against drug-resistant strains of Mycobacterium tuberculosis. This is particularly important given the rising incidence of drug-resistant tuberculosis globally. The compound's mechanism involves interaction with specific biological targets that inhibit bacterial growth, making it a candidate for further development as an anti-TB medication .

-

Organic Synthesis

- The compound serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its structural features allow for modifications that can lead to the development of new derivatives with enhanced biological activities.

-

Material Science

- Due to its unique structural attributes, this compound is being explored for use in developing novel polymers and materials. These materials may possess specific properties beneficial for applications in coatings, adhesives, or other industrial uses.

Table 1: Summary of Biological Activities

Table 2: Case Studies on Biological Efficacy

Mechanism of Action

The mechanism of action of N-(2-phenoxyethyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. In the context of its anti-tuberculosis activity, the compound is believed to inhibit the synthesis of essential components of the bacterial cell wall, leading to cell death. The exact molecular pathways and targets are still under investigation, but it is known to interfere with key enzymes involved in cell wall biosynthesis .

Comparison with Similar Compounds

Similar Compounds

N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides: These compounds share a similar phenoxyethyl group and have shown significant activity against multidrug-resistant tuberculosis.

Phenoxyethanol: Although structurally simpler, phenoxyethanol is used in various applications, including as a preservative and solvent.

Uniqueness

N-(2-phenoxyethyl)-1,3-benzodioxole-5-carboxamide stands out due to its benzodioxole ring, which imparts unique electronic and steric properties. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.

Biological Activity

N-(2-phenoxyethyl)-1,3-benzodioxole-5-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzodioxole moiety, which is known for its diverse biological activities. The presence of the phenoxyethyl group may enhance the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅N₁O₃ |

| Molecular Weight | 273.29 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

This compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, impacting metabolic pathways and cellular functions.

- Receptor Modulation : The compound may act as a receptor agonist or antagonist, influencing various signaling pathways in cells .

- Antifungal Activity : Some derivatives have demonstrated antifungal properties by disrupting ergosterol synthesis in fungal cell membranes, leading to cell death .

Antifungal Activity

Research has indicated that compounds related to this compound exhibit significant antifungal activity. For instance, studies have shown that certain methylenedioxy-containing compounds can inhibit the growth of Aspergillus flavus, a common fungal pathogen. The inhibition was attributed to the down-regulation of genes involved in aflatoxin biosynthesis.

Anticancer Potential

In vitro studies have explored the anticancer potential of related benzodioxole compounds. These studies reported selective cytotoxicity against various cancer cell lines, such as HeLa and MCF-7, with IC₅₀ values indicating effective concentrations for inducing cell death . The mechanisms involved may include apoptosis induction and cell cycle arrest.

Table 2: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing N-(2-phenoxyethyl)-1,3-benzodioxole-5-carboxamide, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of benzodioxole carboxamides typically involves coupling 1,3-benzodioxole-5-carboxylic acid with an amine derivative. For analogs like N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide, amide bond formation via carbodiimide coupling (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen is common . Reaction efficiency can be optimized by controlling stoichiometry (1:1.2 molar ratio of acid to amine), temperature (0–25°C), and purification via flash chromatography (silica gel, ethyl acetate/hexane gradient). Monitoring by TLC or LC-MS ensures completion .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the amide bond (e.g., a carbonyl signal at ~175 ppm) and aromatic substitution patterns. For analogs like 3,4-MDO-U-47700, C NMR resolved the amide carbonyl at 175.1 ppm .

- LC-MS/MS : High-resolution mass spectrometry (HRMS) using QTOF instruments provides exact mass confirmation (e.g., [M+H] with <5 ppm error). For example, piperflanilide analogs were identified with HRMS and matched to calculated molecular weights .

Q. How can computational tools predict physicochemical properties and bioactivity of this compound?

- Methodological Answer : Use software like Gaussian or COSMO-RS to calculate logP (lipophilicity), pKa, and solubility. Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding affinities to targets like opioid receptors, as demonstrated for 3,4-MDO-U-47700 . For analogs, hydrogen bond donor/acceptor counts (e.g., 1 and 17, respectively) and rotatable bonds (e.g., 7) influence bioavailability .

Advanced Research Questions

Q. How can crystallographic techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with programs like SHELXL or SIR97 is critical. For example, SHELXL refined high-resolution data for benzodioxole analogs, resolving cis/trans isomerism in amide bonds. WinGX or ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks. If twinning occurs, SHELXD/SHELXE pipelines enable robust phasing .

Q. What experimental strategies address contradictions between predicted and observed biological activity in this compound?

- Methodological Answer : Discrepancies may arise from unaccounted stereochemistry or metabolite interference. For example, 3,4-MDO-U-47700’s trans geometry was inferred via steric hindrance despite inconclusive NMR data . Strategies:

- Isotopic labeling : Track metabolites via C or deuterium substitution.

- Chiral HPLC : Separate enantiomers and test individual bioactivity.

- In vitro assays : Compare binding affinity (e.g., µ-opioid receptor) with structural analogs .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent benzodioxole carboxamide analogs?

- Methodological Answer :

- Substitution Patterns : Fluorine or bromine at the phenoxyethyl group (e.g., piperflanilide ) enhances insecticidal activity by increasing electronegativity and steric bulk.

- Amide Modifications : Replacing the phenoxyethyl group with cyclohexylamine (as in 3,4-MDO-U-47700) shifts activity from insecticidal to opioid-receptor binding .

- Quantitative SAR (QSAR) : Use CoMFA or HQSAR models to correlate substituents with IC values .

Q. What statistical approaches validate crystallographic and spectroscopic data consistency?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.